molecular formula C9H17Br B15255812 4-(Bromomethyl)-4-methylhept-1-ene

4-(Bromomethyl)-4-methylhept-1-ene

Cat. No.: B15255812
M. Wt: 205.13 g/mol
InChI Key: HZXQSQNZUPYERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-4-methylhept-1-ene is an organic compound with the molecular formula C9H17Br It is a brominated alkene, characterized by the presence of a bromomethyl group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-methylhept-1-ene typically involves the bromination of 4-methylhept-1-ene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced bromination techniques and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The double bond in the heptene chain allows for addition reactions, such as hydroboration-oxidation, which converts the alkene into an alcohol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Hydroboration-Oxidation: Borane (BH3) followed by hydrogen peroxide (H2O2) in alkaline medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Addition: Alcohols are typically formed from hydroboration-oxidation.

    Elimination: Alkenes are the primary products.

Scientific Research Applications

4-(Bromomethyl)-4-methylhept-1-ene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-methylhept-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound suitable for various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, which can include the formation of carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

    4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

    4-(Bromomethyl)benzene: A simpler aromatic compound with similar reactivity.

    4-(Bromomethyl)-2-methylheptane: A structural isomer with different reactivity due to the position of the double bond.

Uniqueness: 4-(Bromomethyl)-4-methylhept-1-ene is unique due to its combination of a bromomethyl group and an alkene, providing dual reactivity. This makes it a versatile compound in synthetic chemistry, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

4-(bromomethyl)-4-methylhept-1-ene

InChI

InChI=1S/C9H17Br/c1-4-6-9(3,8-10)7-5-2/h4H,1,5-8H2,2-3H3

InChI Key

HZXQSQNZUPYERU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC=C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.